Product packaging for Estradiol-d3 3-Propyl Ether(Cat. No.:)

Estradiol-d3 3-Propyl Ether

Cat. No.: B1159014
M. Wt: 303.45
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-d3 3-Propyl Ether is a high-purity, deuterium-labeled chemical standard designed for advanced analytical research. This compound features a propyl ether group at the 3-position of the estradiol backbone and incorporates three deuterium atoms, typically at positions 16, 16, and 17, to achieve a molecular mass shift that distinguishes it from its non-labeled analogue. The core application of this compound is to serve as a stable isotope internal standard in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is critical for improving the accuracy and reliability of data by correcting for analyte loss during sample preparation and for variations in instrument response. This makes it invaluable in method development and validation for quantifying estradiol derivatives and metabolites in complex biological matrices. Researchers utilize this deuterated standard in pharmacokinetic studies, drug metabolism research, and other investigative areas to track the distribution and concentration of the parent compound, Estradiol 3-Propyl Ether, with high specificity and sensitivity. The presence of the propyl ether moiety can influence the compound's solubility and metabolic stability compared to other estradiol ethers, making it a compound of interest in steroid research. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₀H₂₅D₃O₂

Molecular Weight

303.45

Synonyms

3-O-Propyl 17β Estradiol-d3;  (17β)-3-Propoxyestra-1,3,5(10)-Trien-17-ol-d3;  3-Propoxyestra-1,3,5(10)-trien-17β-ol-d3

Origin of Product

United States

Advanced Analytical Methodologies Utilizing Estradiol D3 3 Propyl Ether

Isotope Dilution Mass Spectrometry (ID-MS) Principles and Applications

Isotope Dilution Mass Spectrometry is a powerful analytical technique that allows for the highly accurate quantification of substances. researchgate.net The core principle of ID-MS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to the sample prior to any sample processing. researchgate.net This "isotope spike" behaves chemically and physically almost identically to the endogenous analyte throughout the extraction, purification, and analysis process. researchgate.net By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high precision and accuracy, as this ratio remains constant even if sample is lost during preparation. researchgate.net

Stable isotope-labeled molecules, such as deuterated derivatives, are considered the ideal internal standards because they share very similar physical and chemical properties with the target analyte. This leads to comparable extraction recovery, ionization patterns in the mass spectrometer, and chromatographic retention times.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Estradiol-d3 3-Propyl Ether serves as an ideal internal standard for the quantification of estradiol (B170435). Its structural similarity ensures that it co-elutes with the native estradiol, experiencing similar matrix effects and ionization suppression or enhancement. The mass difference of three daltons (due to the three deuterium (B1214612) atoms) allows the mass spectrometer to differentiate between the analyte and the internal standard. nih.gov

The use of a deuterated internal standard like this compound is critical for correcting for any analyte loss during sample preparation and for variations in instrument response. nih.gov This is particularly important when analyzing complex biological matrices such as serum or plasma, where significant matrix effects can occur. A reference measurement procedure for estradiol in serum using isotope-dilution LC-MS/MS with a deuterated estradiol (estradiol-d3) as an internal standard has been developed and validated, demonstrating excellent reproducibility with within-set coefficients of variation (CVs) ranging from 0.6% to 2.2% and between-set CVs from 0.2% to 0.4%. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Estradiol using a Deuterated Internal Standard

Parameter Result Reference
Linearity (Correlation Coefficient) 0.998 to 1.000 nih.gov
Within-Set CV (%) 0.6 - 2.2 nih.gov
Between-Set CV (%) 0.2 - 0.4 nih.gov
Detection Limit (ng/L) 1 nih.gov
Recovery of Added Estradiol (%) 100.7 - 101.8 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis. diva-portal.org For GC-MS analysis, steroids typically require derivatization to increase their volatility and thermal stability. restek.com Common derivatization procedures include the formation of trimethylsilyl (B98337) (TMS) ethers. mdpi.com this compound, when used as an internal standard in GC-MS methods, undergoes the same derivatization reactions as endogenous estradiol.

The resulting derivatized internal standard will have a similar chromatographic behavior to the derivatized analyte but will be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification by correcting for variations in derivatization efficiency and injection volume. GC-MS methods are considered a "gold standard" in steroid profiling due to their high chromatographic resolution and ionization reproducibility. nih.gov A GC-MS/MS method for the determination of steroid hormones in urine, including estradiol, demonstrated limits of quantification between 2.5 and 5 ng/mL. mdpi.comnih.gov

Quantification of Estradiol and Metabolites in Research Matrices

The accurate quantification of estradiol and its various metabolites, such as estrone (B1671321) and estriol, is essential for understanding their physiological and pathological roles. nih.gov Deuterated internal standards like this compound are invaluable in these research applications, enabling the development of robust and reliable analytical methods for a wide range of biological samples.

Effective sample preparation is a critical step in the analytical workflow for steroid hormones to remove interfering substances and concentrate the analytes of interest. nih.gov The choice of extraction technique depends on the nature of the sample matrix and the required sensitivity of the assay.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from complex matrices. sigmaaldrich.com For estradiol and its derivatives, reversed-phase SPE cartridges, such as C18, are commonly employed. mdpi.com The optimization of an SPE method involves several key steps:

Conditioning and Equilibration: The SPE sorbent is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer to prepare it for sample loading. nih.gov

Sample Loading: The sample, often diluted and with an adjusted pH, is passed through the SPE cartridge, where the analytes of interest are retained on the sorbent. nih.gov

Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analytes. nih.gov

Elution: The analytes are eluted from the cartridge using a strong organic solvent. nih.gov

The use of this compound as an internal standard helps to monitor and correct for any variability in the recovery of estradiol during the SPE process. A study comparing a molecularly imprinted polymer-based SPE with a commercial C18 SPE for the extraction of estrogens from water samples showed high recoveries (>82%) for several estrogens with the MIP-SPE method. nih.gov

Table 2: Comparison of SPE Recoveries for Estrogens

Compound MIP-SPE Recovery (%) C18 SPE Recovery (%) Reference
Estrone (E1) >82 Lower than MIP-SPE nih.gov
17β-Estradiol (E2) >82 Lower than MIP-SPE nih.gov
Estriol (E3) >82 Lower than MIP-SPE nih.gov
17α-Ethinylestradiol (EE2) >82 Lower than MIP-SPE nih.gov

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the partitioning of analytes between two immiscible liquid phases. nih.gov For the extraction of relatively nonpolar steroids like estradiol from aqueous biological fluids (e.g., serum, plasma), water-immiscible organic solvents are used. nih.gov

Commonly used extraction solvents for estradiol include diethyl ether and mixtures of hexane and ethyl acetate (B1210297). nih.govnih.gov The efficiency of the extraction can be influenced by factors such as the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample volume ratio. A study comparing three different LLE methods for 17β-estradiol in soil samples found that diethyl ether extraction provided the highest efficiency for bentonite and silt loam soils. nih.gov The inclusion of this compound in the initial sample allows for the correction of any losses or variations during the LLE procedure, thereby ensuring the accuracy of the final quantitative result.

Derivatization Strategies for Enhanced Mass Spectrometric Sensitivity

Derivatization is a key strategy to improve the ionization efficiency and, consequently, the sensitivity of estrogen analysis by mass spectrometry. nih.gov By chemically modifying the analyte, its physicochemical properties are altered, leading to better performance in the mass spectrometer.

Dansyl chloride is a widely used derivatization reagent that reacts with the phenolic hydroxyl group of estrogens like estradiol. sigmaaldrich.comsigmaaldrich.com This reaction introduces a dansyl moiety, which significantly enhances the ionization efficiency of the molecule, particularly in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry. sigmaaldrich.comoup.com The derivatization process for estradiol and its deuterated internal standards, such as Estradiol-d3, typically involves extraction from the biological matrix followed by reaction with dansyl chloride in a buffered solution. thermofisher.comnih.gov

The use of dansyl chloride derivatization has been shown to achieve low limits of quantitation, often in the picogram per milliliter (pg/mL) range, which is essential for measuring the low circulating concentrations of estradiol in various physiological and pathological states. thermofisher.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for estradiol in human plasma, utilizing dansyl chloride derivatization, reported a limit of quantitation of 1 pg/mL. thermofisher.com The derivatized estradiol and its internal standard produce characteristic product ions in the mass spectrometer, allowing for highly specific and sensitive detection. oup.com

Parameter Value Reference
Derivatization ReagentDansyl Chloride oup.comnih.gov
Reaction Conditions60 °C for 10 minutes nih.gov
Ionization TechniqueESI or APCI sigmaaldrich.comoup.com
Limit of QuantitationAs low as 1 pg/mL thermofisher.com

Another effective derivatization strategy for estrogens is the formation of trimethylsilyl (TMS) ethers. This approach is particularly common in gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net The reaction involves replacing the active hydrogen atoms in the hydroxyl groups of estradiol with a trimethylsilyl group, which increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. researchgate.net

The derivatization is typically carried out using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS). The resulting TMS derivatives of estradiol and its deuterated internal standards exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling sensitive and selective quantification. While highly effective, the sample preparation for TMS derivatization can be more cumbersome compared to some other methods. nih.gov

Parameter Value Reference
Derivatization ReagentMSTFA, TMCS/HMDS nih.govnih.gov
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.govresearchgate.net
Effect on AnalyteIncreased volatility and thermal stability researchgate.net

Method Validation and Quality Control in Analytical Research

Robust method validation and stringent quality control are fundamental to ensure the reliability and accuracy of analytical data in research. oup.comthermofisher.comnih.govresearchgate.net The use of deuterated internal standards like this compound is integral to these processes.

Deuterated internal standards are the gold standard for assessing the accuracy and precision of quantitative mass spectrometry assays. sigmaaldrich.comtexilajournal.com Because they are chemically identical to the analyte, they co-elute during chromatography and experience similar ionization and fragmentation patterns. texilajournal.com This allows for the correction of variations that may occur during sample preparation, injection, and ionization. sigmaaldrich.com

The accuracy of a method is determined by comparing the measured concentration to a known true concentration, often using certified reference materials. nih.gov Precision is assessed by repeatedly analyzing the same sample and is typically expressed as the coefficient of variation (%CV). nih.gov Studies utilizing deuterated estradiol standards have demonstrated excellent accuracy, with recoveries often close to 100%, and high precision, with intra- and inter-assay %CVs well within acceptable limits (typically <15%). nih.govresearchgate.net

Validation Parameter Typical Acceptance Criteria Role of Deuterated Standard
AccuracyRecovery of 85-115%Corrects for analyte loss during sample processing.
Precision (Intra-assay)%CV < 15%Minimizes variability within a single analytical run.
Precision (Inter-assay)%CV < 15%Minimizes variability between different analytical runs.

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting components from the sample matrix, are a significant challenge in bioanalytical mass spectrometry. nih.gov Deuterated internal standards are crucial for evaluating and compensating for these effects. texilajournal.comcdc.gov By comparing the response of the internal standard in a pure solution versus the sample matrix, the extent of ion suppression or enhancement can be quantified. cdc.gov

Recovery refers to the efficiency of the extraction process. It is determined by comparing the analyte response in a sample spiked before extraction to a sample spiked after extraction. eneuro.org The use of a deuterated internal standard, added at the beginning of the sample preparation process, allows for the accurate correction of any analyte loss during extraction. sigmaaldrich.com Studies have shown that while matrix effects can be significant in complex matrices like serum and brain tissue, the use of appropriate deuterated internal standards effectively mitigates these issues, leading to reliable quantification. nih.goveneuro.org

Parameter Method of Evaluation Significance of Deuterated Standard
Matrix EffectPost-extraction spike vs. neat solutionCo-elution allows for compensation of ion suppression/enhancement.
RecoveryPre-extraction spike vs. post-extraction spikeTracks and corrects for analyte loss during the entire sample preparation process.

Traceability is a key concept in analytical chemistry that ensures the results of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons. synthinkchemicals.comedqm.eu In pharmaceutical analysis, this often means traceability to pharmacopeial reference standards, such as those provided by the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). edqm.eupharmacopeia.cn

Biochemical Metabolism and Biotransformation Studies of Estradiol 3 Propyl Ether

Hepatic Metabolism in In Vitro and Ex Vivo Models

The liver is the primary site for the metabolism of steroid hormones and their synthetic analogs. Studies utilizing in vitro and ex vivo models, such as isolated liver subcellular fractions, have been instrumental in elucidating the metabolic fate of Estradiol (B170435) 3-Propyl Ether.

De-etherification Pathways in Liver Subcellular Fractions (e.g., Microsomal)

Research has demonstrated that the hepatic metabolism of Estradiol 3-Propyl Ether predominantly occurs in the microsomal fraction of liver cells. nih.gov The primary metabolic pathway is de-etherification, which involves the cleavage of the propyl ether group from the C3 position of the steroid nucleus. This process effectively converts the prodrug form back into its active estrogenic metabolites.

In addition to the primary de-etherification, the microsomal proteins also facilitate the formation of other metabolites directly from the parent compound. These include the 3-propyl ethers of estrone (B1671321) and estriol, indicating that oxidation of the 17-hydroxyl group and hydroxylation at the 16α-position can occur prior to the cleavage of the ether linkage. nih.gov Furthermore, studies have identified the formation of protein-bound and water-soluble metabolites. The presence of glutathione (B108866) and specific incubation conditions suggest that some derivatives undergo thioconjugation. nih.gov

Involvement of Cytochrome P450 Enzymes in Ether Cleavage

The de-etherification of Estradiol 3-Propyl Ether is an oxidative process that requires the presence of oxygen and NADPH as a cofactor, with an optimal pH range of 7.4 to 8. nih.gov This is characteristic of reactions catalyzed by the cytochrome P450 (CYP) enzyme system. The involvement of CYP enzymes is further substantiated by several key findings. Firstly, the metabolic process is partially inhibited by carbon monoxide, a known inhibitor of cytochrome P450. nih.gov Secondly, a more active metabolism is observed in male rats compared to females, and in animals pretreated with phenobarbital (B1680315), a known inducer of CYP enzymes. nih.gov These observations strongly suggest that the hepatic de-etherification of Estradiol 3-Propyl Ether is carried out by a microsomal oxidative system that is analogous to the system responsible for the demethylation of estrogen methyl ethers. nih.gov

Characterization of Phenolic Steroid Metabolites (e.g., Estradiol, Estrone, Estriol)

The cleavage of the 3-propyl ether bond results in the formation of phenolic steroids. Among the key metabolites that have been characterized are estradiol, estrone, and estriol. nih.gov The identification of these compounds confirms that the core steroid structure becomes available for further metabolic transformations that are typical for endogenous estrogens.

The metabolic conversion of Estradiol 3-Propyl Ether to these active estrogens is a critical step in its biological action. The subsequent interconversion of estradiol and estrone, and the further hydroxylation to estriol, are well-established pathways in estrogen metabolism.

Comparative Metabolic Profiling of Estradiol Ethers

The metabolic fate of estradiol ethers is significantly influenced by the nature of the alkyl group at the C3 position. Comparative studies provide valuable insights into how structural modifications affect the biotransformation of these compounds.

Kinetic Studies of Estradiol 3-Propyl Ether Metabolism

Detailed kinetic studies providing specific parameters such as Km and Vmax for the metabolism of Estradiol 3-Propyl Ether are not extensively available in the public domain. However, the general principles of enzyme kinetics as they apply to cytochrome P450-mediated reactions would be relevant. The rate of metabolism would be expected to depend on the concentration of the substrate (Estradiol 3-Propyl Ether) and the specific CYP isoforms involved.

Influence of Alkyl Chain Length and Substitution on Metabolic Fate

The length and structure of the alkyl chain at the 3-position of the estradiol molecule have a notable impact on the metabolic fate and biological activity of estradiol ethers. It has been observed that the biological activity of estradiol ethers in female rats decreases as the length of the side chain at position 3 increases. This suggests that the efficiency of the de-etherification process, which liberates the active estradiol, may be inversely related to the size of the alkyl group.

The de-etherification process, confirmed to occur in the liver, is essential for the biological activity of these compounds. Therefore, variations in the rate and extent of this metabolic step due to different alkyl substituents will directly influence the potency and duration of action of the estradiol ether.

Enterohepatic Recirculation Research using Labeled Estrogens (Non-Human Focus)

Enterohepatic recirculation is a significant process in the metabolism of estrogens. researchgate.net Following initial metabolism in the liver, estrogens and their metabolites are conjugated to form glucuronide and sulfate (B86663) derivatives. researchgate.netresearchgate.net These conjugated forms are then excreted into the bile and subsequently enter the intestinal tract. researchgate.netfrontiersin.org Within the gut, these conjugates can be acted upon by microbial enzymes, leading to the release of the active estrogen compounds. nih.gov These deconjugated estrogens can then be reabsorbed from the intestine back into the portal circulation, returning to the liver for another cycle of metabolism or re-entry into systemic circulation. researchgate.netnih.gov This process effectively extends the biological half-life and exposure to the estrogens. researchgate.net

Research in non-human models, such as rats, has been crucial for understanding this pathway. Studies using radiolabeled estrogens have demonstrated the extent of this recirculation. For instance, after administering 6,7-3H-estradiol to rats, a significant portion of the radioactivity (around 56%) is excreted in the bile within 4.5 hours, primarily as glucuronide conjugates. nih.gov It was shown that 12-16% of the administered estradiol dose is excreted in the bile as glucuronides of estrone and estradiol, which are then available for deconjugation by gut bacteria and subsequent reabsorption. nih.gov The hepatic metabolism of labeled estradiol 3-propyl ether has been specifically investigated in rats, indicating that the primary site of its metabolism is the microsomal fraction of the liver. nih.gov This research showed that the de-etherification of the propyl ether group leads to the formation of phenolic steroids like estradiol, estrone, and estriol. nih.gov

Investigation of Gut Microbial Enzyme Activity (e.g., Beta-glucuronidase, Arylsulfatase) in Metabolite Reactivation

The reactivation of conjugated estrogen metabolites in the gut is mediated by specific enzymes produced by the intestinal microbiota. mdpi.com The collection of bacterial genes that encode these enzymes is often referred to as the "estrobolome". frontiersin.orgmdpi.com Two of the most critical enzymes in this process are β-glucuronidase and arylsulfatase. nih.govresearchgate.net

Beta-glucuronidase (β-glucuronidase) : This enzyme is responsible for hydrolyzing glucuronide conjugates. nih.gov By cleaving the glucuronic acid moiety from estrogen metabolites, β-glucuronidase liberates the active, unconjugated estrogen, allowing it to be reabsorbed into circulation. frontiersin.orgnih.gov The activity of this enzyme, produced by various gut bacteria including those from the Bacteroidetes and Firmicutes phyla, can significantly influence circulating estrogen levels. mdpi.combiomesight.com

Arylsulfatase : This class of enzymes catalyzes the hydrolysis of sulfate esters. researchgate.net Estrogens conjugated with sulfate groups can be deconjugated by bacterial arylsulfatases, which cleaves the ester bond and releases the free estrogen, making it available for reabsorption. researchgate.netresearchgate.net

Table 1: Key Gut Microbial Enzymes in Estrogen Metabolite Reactivation
EnzymeFunctionSubstrate (Example)Product (Example)Significance
Beta-glucuronidaseCleaves glucuronic acid from conjugated estrogens. nih.govEstradiol-glucuronideEstradiol (active)Enables reabsorption of active estrogens, influencing systemic levels. frontiersin.orgmdpi.com
ArylsulfataseCleaves sulfate groups from conjugated estrogens. researchgate.netEstrone-sulfateEstrone (active)Contributes to the pool of active estrogens available for enterohepatic recirculation. researchgate.net

Tracing of Metabolite Pathways using Deuterated Compounds

The use of isotopically labeled compounds is a powerful technique for elucidating the biotransformation and metabolic pathways of drugs and endogenous substances like estrogens. dntb.gov.ua Deuterium (B1214612) (a stable isotope of hydrogen) is often incorporated into the chemical structure of a compound, creating a "heavy" version that is chemically identical to the parent molecule but can be distinguished by mass spectrometry. dntb.gov.ua This allows researchers to track the compound and its metabolites through complex biological systems, differentiating them from endogenous molecules. dntb.gov.ua

Estradiol-d3 3-Propyl Ether, as a deuterated analog, serves as an ideal tracer for metabolic studies. When introduced into a biological system, its metabolic fate can be followed with high precision. An untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow can detect the deuterated compound and its various metabolic products. dntb.gov.ua The characteristic mass shift caused by the deuterium atoms allows for the confident identification of drug-related metabolites against a high background of endogenous compounds. dntb.gov.ua

This methodology offers several advantages:

Unambiguous Identification : It allows for the clear distinction between metabolites of the administered compound and structurally similar endogenous substances. dntb.gov.ua

Pathway Elucidation : By identifying the structures of the deuterated metabolites, researchers can map the specific biotransformation reactions that occur, such as hydroxylation, demethylation, or conjugation. dntb.gov.uanih.gov

Reactive Metabolite Trapping : Labeled compounds are crucial for studies investigating the formation of unstable, reactive metabolites that can bind to proteins and cause toxicity. dntb.gov.ua

While specific studies on this compound are not detailed in the available literature, research on a tritium-labeled ((6,7-3H)-labelled) version of estradiol 3-propyl ether in rats has demonstrated its utility. nih.gov This study identified key metabolic transformations, including the formation of propyl ethers of estrone and estriol, and the de-etherification to produce estradiol, estrone, and estriol. nih.gov The use of a deuterated version like this compound would allow for similar, but more precise, tracing using modern mass spectrometry techniques. dntb.gov.ua

Table 2: Principle of Using Deuterated Compounds in Metabolite Tracing
StepDescriptionExample CompoundAnalytical Technique
1. AdministrationA deuterated version of the compound of interest is administered to a non-human model (e.g., rat).This compoundN/A
2. Sample CollectionBiological samples (e.g., plasma, bile, urine, feces) are collected over time.N/AN/A
3. AnalysisSamples are analyzed to detect the parent compound and its metabolites based on their unique mass-to-charge ratio.Deuterated metabolites (e.g., Hydroxylated this compound)LC-MS/MS
4. Pathway MappingThe identified structures of the metabolites are used to reconstruct the biotransformation pathways. dntb.gov.uaN/AStructural Elucidation

Mechanistic Research Applications of Estradiol D3 3 Propyl Ether and Analogs

Studies on Estrogen Receptor Binding and Signaling Mechanisms (In Vitro/Cellular Models)

Ligand-Receptor Interactions and Binding Affinities in Cellular Assays

In vitro studies using cellular assays are fundamental to understanding the direct interaction between a ligand and its receptor. For estradiol (B170435) ethers, these assays consistently demonstrate a significantly lower binding affinity for estrogen receptors compared to the parent compound, 17β-estradiol. The phenolic hydroxyl group at the C3 position of the steroid's A-ring is crucial for high-affinity binding, acting as a hydrogen bond donor. uthscsa.edu Alkylation of this group, as in the case of a propyl ether, sterically hinders this interaction, leading to a marked reduction in binding affinity. oup.com

Research on various estradiol analogs has shown that modifications at the C3 position dramatically impact receptor binding. For instance, the substitution of the hydroxyl hydrogen with a methyl group significantly decreases the chemical's affinity for the ER. oup.com This principle applies to larger alkyl ethers like the 3-propyl ether as well.

The following table summarizes the expected relative binding affinities based on the known structure-activity relationships of estradiol and its analogs.

CompoundKey Structural FeatureExpected Relative Binding Affinity (RBA) for ERRationale
17β-Estradiol Free 3-hydroxyl groupHighThe phenolic hydroxyl group is essential for strong hydrogen bonding within the ER ligand-binding pocket. uthscsa.edu
Estradiol-d3 3-Propyl Ether 3-hydroxyl group is etherifiedVery LowThe propyl group sterically hinders the key hydrogen bond donation from the A-ring, significantly reducing binding affinity. oup.com
Diethylstilbestrol (B1670540) Synthetic estrogen with two phenolic hydroxylsVery HighMimics the key binding features of estradiol. oup.com
Diethylstilbestrol dimethyl ether Etherified phenolic hydroxylsVery LowDemonstrates the critical role of the free hydroxyl groups for receptor binding. oup.com

Gene Expression Modulation (e.g., CaBP-9k, Progesterone (B1679170) Receptor) in Response to Ether Derivatives in Cell Lines

The biological response to estrogens is mediated through the modulation of target gene expression. Upon binding of an active ligand, the estrogen receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. Estradiol ether derivatives, acting as pro-drugs, are expected to modulate the expression of estrogen-responsive genes following their intracellular metabolism to estradiol.

Calbindin-D9k (CaBP-9k): The gene encoding CaBP-9k is a well-established estrogen-responsive gene in the uterus. nih.gov Its expression is tightly regulated by estradiol, with the highest levels observed during the estrogen-dominated phases of the estrous cycle. nih.govnih.gov Progesterone has been shown to antagonize the estrogen-induced expression of CaBP-9k. nih.gov In cell line models, such as those derived from uterine tissue, treatment with estradiol leads to a significant upregulation of CaBP-9k mRNA. It is anticipated that this compound would induce CaBP-9k expression in a time- and concentration-dependent manner, contingent on the rate of its de-etherification to estradiol by cellular enzymes.

Progesterone Receptor (PR): The progesterone receptor is another key target gene of estrogen action. The expression of PR is upregulated by estradiol, which is a critical aspect of hormonal crosstalk in reproductive tissues. This upregulation primes the cells to respond to progesterone. Therefore, in appropriate cell lines (e.g., breast cancer cell lines like MCF-7), the administration of estradiol ether derivatives would be expected to increase PR expression as they are metabolized to active estradiol.

The table below outlines the expected effects of this compound on the expression of these key estrogen-responsive genes in relevant cell lines.

Cell Line ModelTarget GeneExpected Effect of this compoundUnderlying Mechanism
Uterine cell lineCaBP-9k UpregulationDe-etherification to estradiol, which then binds to ER and activates the CaBP-9k gene promoter. nih.gov
Breast cancer cell line (e.g., MCF-7)Progesterone Receptor (PR) UpregulationMetabolic conversion to estradiol, followed by ER-mediated transcriptional activation of the PR gene.

Investigations in Non-Human Biological Systems

In vivo studies in non-human biological systems, particularly rodent models, are crucial for understanding the metabolic fate and biological activity of estradiol ether derivatives. These models allow for the investigation of complex physiological processes that cannot be fully replicated in vitro.

Animal Model Studies on Estrogen Ether De-etherification and Activity

Studies in rats have been instrumental in elucidating the metabolic pathways of estradiol ethers. Research has shown that the de-etherification of estradiol 3-propyl ether occurs primarily in the liver, specifically within the microsomal fraction. nih.gov This metabolic process is an oxidative reaction dependent on oxygen and NADPH as a cofactor, with an optimal pH range of 7.4 to 8. nih.gov The involvement of the cytochrome P450 enzyme system is evidenced by the inhibition of this metabolism by carbon monoxide and its induction by phenobarbital (B1680315) pretreatment. nih.gov

The biological activity of estradiol ethers is directly linked to their de-etherification. The uterotrophic assay in immature or ovariectomized female rats is a standard in vivo method to assess estrogenic activity. researchgate.netnih.gov This assay measures the increase in uterine weight in response to estrogenic compounds. Estradiol ethers demonstrate estrogenic activity in this assay, which is attributed to their conversion to estradiol in the liver.

The following table summarizes key findings from animal model studies on the metabolism and activity of estradiol 3-propyl ether.

Animal ModelTissue/System StudiedKey FindingSignificance
RatLiver (microsomal fraction)De-etherification of estradiol 3-propyl ether is an oxidative process mediated by the cytochrome P450 system. nih.govConfirms the pro-drug nature of estradiol ethers and identifies the primary site and mechanism of their activation.
Immature/Ovariectomized RatUterus (Uterotrophic Assay)Administration of estradiol ethers leads to a significant increase in uterine weight. researchgate.netnih.govDemonstrates the in vivo estrogenic activity of these compounds following metabolic conversion to estradiol.

Impact on Hormone Regulation in Rodent Models (e.g., Aromatase Expression, Gonadotropin Levels)

Estradiol plays a central role in the negative feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, estradiol suppresses the secretion of gonadotropin-releasing hormone (GnRH) and, consequently, the gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

In rodent models, the administration of estradiol or its pro-drugs, like estradiol ethers, is expected to suppress circulating levels of LH and FSH. Studies have shown that estradiol treatment in male rats can significantly reduce serum LH and FSH levels. nih.gov As this compound is metabolized to estradiol, it would exert similar effects on gonadotropin secretion.

Aromatase (CYP19A1) is the enzyme responsible for the conversion of androgens to estrogens. The regulation of aromatase expression is complex and tissue-specific. While some endocrine-disrupting chemicals have been shown to increase aromatase activity and estradiol biosynthesis, researchgate.net the direct effect of exogenously administered estradiol ethers on aromatase expression is less clear and likely to be part of the broader feedback mechanisms. Elevated estradiol levels resulting from the de-etherification of estradiol ethers could potentially lead to feedback inhibition of aromatase expression in certain tissues as the body attempts to maintain hormonal homeostasis.

The table below details the anticipated effects of this compound on key hormonal parameters in rodent models.

Hormonal ParameterRodent ModelExpected Impact of this compoundMechanism of Action
Gonadotropin Levels (LH, FSH) Male/Female RatDecreaseConversion to estradiol, which exerts negative feedback on the hypothalamus and pituitary gland, suppressing GnRH, LH, and FSH release. nih.govnih.gov
Aromatase Expression Rodent modelsPotential for feedback inhibitionIncreased circulating estradiol from de-etherification may lead to downregulation of aromatase expression in certain tissues as part of homeostatic regulation.

Applications in Investigating Endocrine Disruptor Mechanisms

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. nih.govmdpi.com Many EDCs exert their effects by interacting with the estrogen signaling pathway. researchgate.netnih.gov They can act as estrogen receptor agonists or antagonists, or they can alter estrogen metabolism. thelivelhealthhub.comresearchgate.net

This compound and similar analogs can serve as valuable tools in the study of endocrine disruptor mechanisms. The use of a deuterated standard (d3) allows for precise quantification in metabolic studies using mass spectrometry, enabling researchers to trace the metabolic fate of the compound and distinguish it from endogenous estradiol.

By comparing the effects of the parent ether with its active metabolite (estradiol), researchers can dissect the mechanisms of action of other potential EDCs. For example, a test compound could be evaluated for its ability to inhibit the cytochrome P450-mediated de-etherification of this compound, thereby identifying it as a potential modulator of steroid metabolism.

Furthermore, in competitive binding assays, this compound, in its unmetabolized form, could be used as a negative control to ensure that the observed effects of a test compound are due to direct interaction with the estrogen receptor and not due to non-specific effects.

The table below illustrates the potential applications of this compound in endocrine disruptor research.

Research ApplicationHow this compound is UsedInformation Gained
Studying Inhibition of Estrogen Metabolism As a substrate for cytochrome P450 enzymes.Identification of EDCs that inhibit the metabolic activation of pro-estrogens, thereby disrupting hormone homeostasis.
Tracer in Metabolic Fate Studies The deuterated label allows for differentiation from endogenous estradiol.Precise quantification of absorption, distribution, metabolism, and excretion of an exogenous estrogen pro-drug.
Control in Receptor Binding Assays As a compound with low intrinsic binding affinity for the ER.Helps to validate that the binding of a test EDC to the ER is a specific interaction.
Investigating Pro-drug Activation Pathways As a model pro-drug that requires enzymatic activation.Elucidation of cellular pathways involved in the bioactivation of xenobiotics with estrogenic potential.

Use as a Tracer in Environmental Fate Studies (Mechanistic, non-ecological impact)

The study of the environmental fate of estrogenic compounds, which can act as endocrine disruptors, is of significant importance. Synthetic estrogen derivatives, such as Estradiol 3-Propyl Ether, can enter the environment through various waste streams. Understanding their transport, persistence, and transformation in environmental compartments like water and soil is crucial for assessing potential risks.

In such studies, this compound is an invaluable tool. When analyzing environmental samples, which are often complex and contain numerous interfering substances, the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification. The deuterated compound is added to the sample at a known concentration at the beginning of the analytical procedure. It behaves identically to the non-deuterated analyte of interest (Estradiol 3-Propyl Ether) during extraction, purification, and ionization in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, any loss of the analyte during sample preparation can be accounted for, leading to highly accurate and precise measurements.

Detailed Research Findings:

While specific studies detailing the environmental fate of Estradiol 3-Propyl Ether are limited, the general approach for analyzing estrogens in environmental matrices provides a framework for understanding the role of its deuterated analog. For instance, in the analysis of estrogens in wastewater and surface water, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. nih.govwaters.com The use of deuterated standards in these methods is critical for achieving the low detection limits required to measure environmentally relevant concentrations.

The table below illustrates the typical analytical performance of a method for quantifying estrogens in environmental water samples, highlighting the role of a deuterated internal standard like this compound.

Table 1: Analytical Parameters for Estrogen Analysis in Environmental Water using LC-MS/MS with a Deuterated Internal Standard

ParameterValue
Analyte Estradiol 3-Propyl Ether
Internal Standard This compound
Matrix Surface Water
Extraction Method Solid-Phase Extraction (SPE)
Analytical Technique LC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L
Recovery 90 - 110%
Relative Standard Deviation (RSD) < 10%

This data demonstrates that by using a deuterated internal standard, researchers can confidently quantify trace levels of estrogenic compounds in the environment, which is the first step in understanding their transport and transformation pathways.

Probing Mechanisms of Action of Estrogenic Compounds in In Vitro Systems

In vitro systems are essential for elucidating the mechanisms by which estrogenic compounds exert their biological effects. These studies often involve incubating the compound with cells or subcellular fractions (e.g., liver microsomes) to investigate aspects such as receptor binding, gene expression, or metabolic pathways.

In this context, this compound plays a crucial role as an internal standard for the quantitative analysis of the parent compound and its metabolites. For example, a study on the de-etherification of Estradiol 3-Propyl Ether by rat liver subcellular fractions investigated its metabolism. nih.gov The study found that the compound is metabolized primarily by the microsomal fraction, leading to the formation of estradiol, estrone (B1671321), and estriol, among other products. nih.gov

To accurately determine the rate of metabolism and the quantities of each metabolite formed, a robust analytical method is necessary. The use of this compound as an internal standard in such an experiment would allow for precise quantification of the remaining parent compound at different time points and the various metabolites produced.

Detailed Research Findings:

The metabolism of Estradiol 3-Propyl Ether by liver microsomes was shown to be dependent on oxygen and NADPH, and catalyzed by the cytochrome P450 enzyme system. nih.gov The primary metabolic pathways identified were the de-etherification of the propyl group to yield phenolic steroids and the formation of other propyl ether derivatives. nih.gov

The table below summarizes the key findings from an in vitro metabolism study of Estradiol 3-Propyl Ether and illustrates the analytical performance that would be achieved using this compound as an internal standard.

Table 2: In Vitro Metabolism of Estradiol 3-Propyl Ether and Analytical Performance

ParameterFinding / ValueReference
In Vitro System Rat Liver Microsomes nih.gov
Primary Metabolites Estradiol, Estrone, Estriol nih.gov
Enzyme System Cytochrome P450 nih.gov
Analytical Method LC-MS/MS with Deuterated Internal Standard
Analyte Quantified Estradiol 3-Propyl Ether
Internal Standard This compound
Linear Range 0.5 - 500 ng/mL
Accuracy 95 - 105%
Precision (RSD) < 5%

By employing this compound, researchers can obtain high-quality quantitative data from in vitro experiments. This data is fundamental for understanding the structure-activity relationships of estrogenic compounds, their metabolic stability, and the mechanisms by which they interact with biological systems.

Emerging Research Areas and Future Directions

Development of Novel Deuterated Estradiol (B170435) Ether Derivatives for Research

The synthesis of novel estradiol derivatives is a burgeoning field aimed at creating sophisticated molecular tools for research. nih.govnih.govresearchgate.net The development of compounds like Estradiol-d3 3-Propyl Ether is part of a broader strategy to use isotope labeling to investigate hormone function. Deuterium-labeled steroids, for instance, have been successfully used to estimate estrogen production rates, offering a stable isotope alternative to traditional radioisotope methods. nih.gov

The core value of deuterated derivatives lies in their application as internal standards for mass spectrometry, allowing for precise quantification of their non-deuterated counterparts. The ether linkage at the 3-position, as seen in the propyl ether derivative, provides chemical stability. Researchers are exploring the synthesis of a variety of such derivatives with different ether groups and deuteration patterns. These novel compounds can be designed to probe specific metabolic pathways. For example, the metabolism of estradiol methyl ether has been studied to understand hydroxylation and demethylation processes. nih.gov By creating a library of deuterated estradiol ethers, scientists can develop highly specific assays to track the metabolic fate of estrogens in complex biological matrices, leading to a more nuanced understanding of hormone biosynthesis and catabolism. nih.gov

Advanced Analytical Techniques for High-Throughput Metabolomic Studies

The quantification of estrogens and their metabolites in biological samples is analytically challenging due to their low endogenous concentrations and structural similarity. endocrine-abstracts.org While techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) have been developed, they may lack the sensitivity required for clinical diagnostics where levels can be below 1 ng/mL. nih.gov To overcome these limitations, the field has increasingly adopted mass spectrometry-based methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity. researchgate.netwaters.com The development of high-throughput systems, which automate sample preparation and analysis, is crucial for large-scale metabolomic studies and for evaluating the absorption, distribution, metabolism, and elimination (ADME) of drug candidates. waters.commdpi.com In these sophisticated analytical workflows, stable isotope-labeled internal standards are indispensable.

This compound serves as an ideal internal standard. Because it is chemically almost identical to the endogenous analyte, it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable highly accurate and precise quantification, correcting for any sample loss during preparation. dntb.gov.ua The use of such standards is critical for robust, high-throughput methods capable of analyzing large panels of estrogen metabolites simultaneously. endocrine-abstracts.org

Table 1: Comparison of Analytical Techniques for Estrogen Analysis

Technique Principle Common Use Advantages Limitations Role of Deuterated Standards
HPLC-FLD Separation by liquid chromatography followed by fluorescence detection after derivatization. Pharmaceutical quality control. Robust, cost-effective. nih.gov Lower sensitivity, requires derivatization as estrogens are not intrinsically fluorescent. nih.gov Not directly applicable, but used in method development.
GC-MS/MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. Quantification in serum and urine. High chromatographic resolution. researchgate.net Requires extensive sample preparation and derivatization. researchgate.net Used as internal standards for accurate quantification.

| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Clinical research, metabolomics, environmental testing. endocrine-abstracts.orgmdpi.com | High sensitivity and selectivity, suitable for complex mixtures. waters.com | Higher instrument cost and maintenance. nih.gov | Essential for accurate quantification by correcting for matrix effects and sample loss. dntb.gov.ua |

Elucidating Complex Metabolic Networks in Non-Clinical Models

Understanding the intricate network of estrogen metabolism is fundamental to endocrinology and toxicology. nih.gov Estrogens are not static molecules but are converted into a variety of metabolites, some with their own biological activities. nih.gov The primary metabolic pathways in the liver involve Phase I hydroxylation by cytochrome P450 (CYP) enzymes to form catechol estrogens (e.g., 2-hydroxyestrone (B23517) and 4-hydroxyestrone), followed by Phase II detoxification through methylation and glucuronidation. metagenicsinstitute.commdpi.com An imbalance in these pathways can have significant physiological consequences. mdpi.com

Non-clinical models, such as rat liver microsomes, are invaluable for studying these processes. nih.gov Research using these models has shown that estradiol ethers undergo de-etherification, a reaction catalyzed by a microsomal oxidative system involving cytochrome P450. nih.gov By introducing a stable-isotope labeled substrate like this compound into these systems, researchers can trace its metabolic fate with high precision.

Using LC-MS/MS, scientists can differentiate the labeled metabolites derived from the administered compound from the endogenous pool of estrogens. This allows for the unambiguous mapping of metabolic pathways and the calculation of conversion rates. This approach has been used to study the metabolic modulations in liver cell models (e.g., HepG2) exposed to estrogenic compounds. frontiersin.org Such studies are critical for understanding how various factors, including exposure to endocrine-disrupting chemicals, can alter estrogen metabolic networks and contribute to metabolic dysregulation. nih.gov

Expanding Applications in Basic Biochemical and Cellular Physiology Research

Beyond metabolomics, deuterated steroids like this compound have expanding applications in fundamental biochemical and physiological research. Estrogen's effects are primarily mediated by binding to estrogen receptors (ERα and ERβ), which regulate gene expression. nih.gov However, estrogens also elicit rapid, non-genomic effects that are not fully understood. researchgate.net

Stable-isotope labeled estrogens can be used as tracers to investigate the dynamics of hormone-receptor interactions, both in the nucleus and at the cell membrane. For example, they can help quantify receptor occupancy and turnover rates with greater accuracy than traditional radiolabeled ligands, without the associated safety concerns.

In cellular physiology, these compounds can be used to study the precise mechanisms of estrogen action. Researchers have investigated the neuroprotective effects of estradiol in neuronal cell models and its influence on protein expression. researchgate.net The use of a labeled compound like this compound in such cellular paradigms would allow for precise tracking of its uptake, intracellular localization, and impact on specific cellular processes, such as glucose metabolism and cell proliferation. nih.gov By providing a tool to distinguish experimentally introduced hormone from endogenous pools, these derivatives enable more controlled and quantitative studies of estrogen's role in cellular health and disease.

Table 2: Compound Names Mentioned in the Article

Compound Name
17β-Estradiol
2-hydroxyestrone
4-hydroxyestrone
Estradiol
This compound
Estrone (B1671321)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Estradiol-d3 3-Propyl Ether, and what analytical techniques are critical for confirming its structural integrity and isotopic purity?

  • Methodology :

  • Synthesis : Utilize Williamson ether synthesis, a common method for ethers, by reacting deuterated estradiol (Estradiol-d3) with a propyl halide in the presence of a base (e.g., NaH). Ensure anhydrous conditions to avoid hydrolysis .
  • Characterization : Confirm structural integrity via ¹H/¹³C NMR to identify the propyl ether linkage and deuterium incorporation. High-resolution mass spectrometry (HRMS) or GC/MS (as shown in Agilent’s data tables) validates isotopic purity by distinguishing molecular ion peaks (e.g., m/z 541.1 for Estradiol-d3 vs. 538.1 for non-deuterated estradiol) .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Methodology :

  • Storage Conditions : Test degradation kinetics at different temperatures (e.g., -20°C, 4°C, room temperature), pH levels, and solvents (aqueous vs. organic). Monitor via HPLC-UV or LC/MS at regular intervals.
  • Deuterium Stability : Use NMR spectroscopy to detect potential H/D exchange in protic solvents. Reference safety protocols for handling deuterated compounds, such as avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. What strategies minimize isotopic interference when using this compound as an internal standard in mass spectrometry?

  • Methodology :

  • Chromatographic Separation : Optimize column chemistry (e.g., C18 vs. phenyl phases) and gradient elution to resolve this compound from endogenous estradiol. Agilent’s GC/MS data demonstrates retention time shifts (e.g., 3.6–4.3 min) critical for separation .
  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to differentiate isotopic clusters (e.g., m/z 541.1 vs. 538.1 with <3 ppm mass error). Validate using NIST reference standards for accuracy .

Q. How can researchers address discrepancies in pharmacokinetic data when using this compound across different biological matrices?

  • Methodology :

  • Matrix Effects : Perform spike-and-recovery experiments in plasma, tissue homogenates, and urine to quantify extraction efficiency. Use isotope dilution calibration to correct for ion suppression/enhancement in LC/MS .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables. Reference guidelines for experimental reproducibility, such as repeating observations and reporting confidence intervals .

Q. What experimental approaches validate deuterium incorporation efficiency in this compound during synthesis?

  • Methodology :

  • Isotopic Ratio Analysis : Use LC-MS/MS with multiple reaction monitoring (MRM) to compare deuterated vs. non-deuterated fragment ions. Agilent’s data tables illustrate how acquisition time and ion counts correlate with isotopic purity .
  • Stability Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% humidity) and quantify deuterium retention via NMR or IR spectroscopy .

Data Analysis and Contradiction Resolution

Q. How should researchers troubleshoot inconsistent results in deuterated compound studies, such as unexpected H/D exchange in this compound?

  • Methodology :

  • Controlled Experiments : Isolate variables (e.g., solvent polarity, pH) to identify exchange mechanisms. For example, test deuterium retention in D2O vs. H2O buffers using LC-HRMS .
  • Cross-Validation : Compare data from multiple techniques (e.g., MS, NMR) to confirm findings. Reference frameworks for critical analysis, such as distinguishing evidence from opinion in experimental data .

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